molecular formula C16H24N2O4S B4733048 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide

Cat. No. B4733048
M. Wt: 340.4 g/mol
InChI Key: ITDLDQAUXXSONU-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in 1990 by scientists at the University of Michigan and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide selectively binds to and activates the delta-opioid receptor, which is expressed in the central nervous system. Activation of the delta-opioid receptor results in the modulation of pain perception, mood, and reward pathways. 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to have high affinity and selectivity for the delta-opioid receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression. Finally, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the delta-opioid receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. In addition, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been extensively studied and its pharmacological properties are well characterized. However, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has some limitations for use in lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. In addition, its potency and efficacy may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide. One area of interest is the development of 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide analogs with improved pharmacological properties. Another area of interest is the study of the delta-opioid receptor in various physiological and pathological processes. Finally, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide may have potential as a treatment for pain, depression, and drug addiction, and further research is needed to explore its therapeutic potential in these areas.
Conclusion
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, or 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, is a selective agonist of the delta-opioid receptor that has been extensively studied for its potential therapeutic applications. It has potent analgesic effects, antidepressant effects, and may have potential as a treatment for drug addiction. 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, including the development of analogs with improved pharmacological properties and further exploration of its therapeutic potential.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, and drug addiction. Delta-opioid receptors are known to play a role in pain modulation and 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to have potent analgesic effects in animal models. In addition, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models and may have potential as a treatment for depression. Finally, 1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for drug addiction.

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-10-17-16(19)13-8-11-18(12-9-13)23(20,21)15-6-4-14(22-2)5-7-15/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDLDQAUXXSONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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